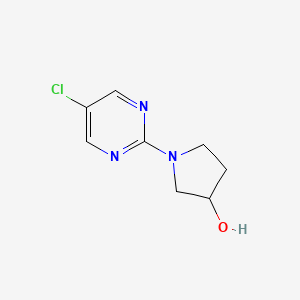

1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c9-6-3-10-8(11-4-6)12-2-1-7(13)5-12/h3-4,7,13H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFDDQTZDRCPAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=C(C=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol: A Core Scaffold in Modern Kinase Inhibitor Discovery

Abstract

This technical guide provides a comprehensive analysis of the basic properties, synthesis, and application of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol, a pivotal heterocyclic building block in contemporary drug discovery. With a focus on its role as a key intermediate, we explore its physicochemical characteristics, provide detailed synthetic protocols, and contextualize its significance within the landscape of targeted therapeutics, particularly in the development of potent and selective kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research and development programs.

Introduction: A Scaffold of Strategic Importance

The confluence of a 2-substituted pyrimidine ring and a pyrrolidin-3-ol moiety endows this compound with a unique combination of structural and electronic features. The pyrimidine core is a well-established "hinge-binding" motif, capable of forming crucial hydrogen bonds with the backbone of kinase active sites. The 5-chloro substituent offers a vector for further chemical modification or can serve to modulate electronic properties and potency. The pyrrolidin-3-ol fragment provides a three-dimensional structural element, crucial for achieving selectivity and optimizing pharmacokinetic properties. Its chirality, particularly in the (S)-enantiomer, allows for precise stereospecific interactions within a target's binding pocket.

This compound has emerged as a valuable intermediate in the synthesis of targeted covalent inhibitors, a class of drugs designed to form a permanent bond with their protein target, often leading to enhanced potency and duration of action. A prime example, which will be explored in this guide, is its use in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs transforming the treatment of B-cell malignancies.

Physicochemical and Basic Properties

Understanding the fundamental properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives. While extensive experimental data for this specific intermediate is not publicly available, we can infer key properties based on its constituent parts and data from commercial suppliers.

| Property | Value / Estimation | Source / Rationale |

| Molecular Formula | C₈H₁₀ClN₃O | [1] |

| Molecular Weight | 199.64 g/mol | [1] |

| CAS Number | 1261235-27-1 ((S)-enantiomer) | [1] |

| Appearance | Solid powder | Inferred from typical small molecules of this class. |

| Estimated pKa | ~3.5 (pyrimidine N), ~9.0 (pyrrolidine N) | Based on the pKa of 2-aminopyrimidine and pyrrolidine. The pyrimidine nitrogens are weakly basic due to electron-withdrawing effects, while the pyrrolidine nitrogen is a typical secondary amine. |

| Estimated LogP | ~0.5 - 1.5 | Calculated based on structural fragments. The value suggests moderate lipophilicity, balancing aqueous solubility with membrane permeability. |

| Solubility | Soluble in polar organic solvents (DMSO, MeOH) | Inferred from the properties of 2-aminopyrimidine and pyrrolidinol derivatives.[] |

Structural Diagram

Caption: Chemical structure of this compound.

Synthesis and Characterization

The synthesis of (S)-1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol is a critical step in the production of its downstream targets. The procedure typically involves a nucleophilic aromatic substitution (SNAr) reaction, where the amine of (S)-pyrrolidin-3-ol displaces a halogen on the pyrimidine ring. A detailed protocol, adapted from patent literature, is provided below.

Experimental Protocol: Synthesis of (S)-1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol

This protocol is based on the synthesis described in patent WO2018100523A1 for the preparation of a key intermediate for BTK inhibitors.

Materials:

-

2,5-dichloropyrimidine

-

(S)-pyrrolidin-3-ol

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,5-dichloropyrimidine (1.0 eq) in DMF, add (S)-pyrrolidin-3-ol (1.1 eq).

-

Add DIPEA (1.5 eq) to the reaction mixture. Causality Note: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the SNAr reaction, preventing the protonation and deactivation of the pyrrolidinol nucleophile.

-

Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with brine. Trustworthiness Note: The brine wash removes residual DMF and inorganic salts, which is a critical step for obtaining a pure product.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (S)-1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol as a solid.

Characterization (Reference Data):

-

¹H NMR (400 MHz, DMSO-d₆) δ: 6.85 (s, 2H), 5.01 (d, J = 3.6 Hz, 1H), 4.29-4.25 (m, 1H), 3.69-3.63 (m, 1H), 3.55-3.41 (m, 3H), 1.99-1.85 (m, 2H). This data provides a fingerprint for confirming the structure of the synthesized compound.

Application in Drug Discovery: A Gateway to Potent BTK Inhibitors

The primary utility of this compound is as a sophisticated intermediate for the synthesis of high-value pharmaceutical agents. Its structure is pre-organized to install the necessary pharmacophoric elements for kinase inhibition.

Case Study: Synthesis of a Covalent BTK Inhibitor

Bruton's tyrosine kinase (BTK) is a clinically validated target for various B-cell malignancies. The patent WO2018100523A1 describes a series of potent BTK inhibitors synthesized from (S)-1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol. The synthesis leverages the hydroxyl group of the pyrrolidinol for further elaboration into a warhead-containing moiety that forms a covalent bond with a cysteine residue (Cys481) in the BTK active site.

Caption: Workflow from intermediate to final drug candidate evaluation.

The final compound from this synthesis demonstrates potent inhibition of BTK.

| Compound | Target | IC₅₀ (nM) | Patent Reference |

| Example Compound | BTK | < 100 nM | WO2018100523A1 |

This potent activity underscores the strategic value of the this compound scaffold. The 5-chloropyrimidine engages the kinase hinge, while the pyrrolidinol serves as a rigid linker to position the covalent warhead for optimal interaction with Cys481, leading to irreversible inhibition.

Mechanism of Action: Covalent Kinase Inhibition

The BTK inhibitors derived from this intermediate function through a targeted covalent mechanism. This involves two key interactions:

-

Reversible Binding: The pyrimidine core of the inhibitor initially binds non-covalently to the ATP-binding pocket of BTK, with the pyrimidine nitrogens forming hydrogen bonds with the kinase hinge region.

-

Covalent Bond Formation: An electrophilic "warhead" (e.g., an acrylamide moiety), which has been attached to the molecule via the pyrrolidinol linker, is positioned in close proximity to the thiol group of a non-catalytic cysteine residue (Cys481). A Michael addition reaction occurs, forming a permanent covalent bond between the inhibitor and the kinase.

This irreversible binding leads to sustained inactivation of BTK, effectively shutting down the B-cell receptor signaling pathway that is critical for the survival and proliferation of malignant B-cells.

Caption: Simplified signaling pathway showing covalent BTK inhibition.

Conclusion

This compound is more than a simple chemical intermediate; it is a highly enabling scaffold for the development of sophisticated, targeted therapeutics. Its well-defined stereochemistry, inherent ability to interact with kinase hinge regions, and versatile handle for chemical elaboration make it a compound of high interest for medicinal chemists. The successful application of this building block in the synthesis of potent, covalent BTK inhibitors exemplifies its utility and potential. As the demand for selective and potent kinase inhibitors continues to grow, the strategic application of core fragments like this compound will remain a cornerstone of innovative drug design.

References

Sources

An In-depth Technical Guide to 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol: A Privileged Scaffold in Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine-pyrimidine scaffold represents a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol , a key building block in the development of targeted therapeutics. This document delves into the rationale behind its molecular design, detailed synthetic protocols, analytical characterization, and explores its emerging role in the discovery of potent kinase inhibitors, with a particular focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Introduction: The Strategic Importance of the Pyrrolidine-Pyrimidine Moiety

The fusion of a pyrrolidine ring with a pyrimidine core creates a molecular architecture with significant therapeutic potential. The pyrrolidine moiety, a five-membered saturated heterocycle, offers a three-dimensional framework that can effectively probe the binding pockets of biological targets.[1] Its stereochemical complexity allows for the fine-tuning of ligand-receptor interactions, a critical aspect in achieving selectivity and potency. When coupled with the pyrimidine ring, a key component of nucleobases, the resulting scaffold can mimic the hinge-binding interactions of ATP in the active site of kinases. This strategic combination has led to the development of numerous clinically relevant kinase inhibitors.

This guide focuses on the specific analog, (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol , with the Chemical Abstracts Service (CAS) number 1261235-27-1 .[2] The presence of a chlorine atom on the pyrimidine ring and a hydroxyl group on the pyrrolidine ring provides key handles for further chemical modification and targeted interactions within a kinase active site.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate. The following table summarizes key properties of this compound.

| Property | Value | Source |

| CAS Number | 1261235-27-1 | [2] |

| Molecular Formula | C₈H₁₀ClN₃O | [2] |

| Molecular Weight | 199.64 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in organic solvents such as DMSO, methanol, and dichloromethane (predicted) | General knowledge |

Analytical Characterization:

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. While specific spectral data for this exact compound is not publicly available, analogous structures suggest characteristic shifts for the pyrimidine and pyrrolidine protons and carbons.[3][4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the hydroxyl (-OH) and amine (N-H) stretches.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be achieved through a convergent synthetic strategy, typically involving the coupling of a suitably protected pyrrolidin-3-ol derivative with a 2,5-dichloropyrimidine. This approach allows for the modular construction of the target molecule and facilitates the synthesis of analogs for structure-activity relationship (SAR) studies.

Proposed Synthetic Pathway

The following multi-step synthesis is a plausible and efficient route to obtain (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol, based on established methodologies for the synthesis of similar compounds found in the patent literature, particularly those targeting kinase inhibition.[5][6]

Figure 1: Proposed synthetic pathway for (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol.

Detailed Experimental Protocol

Step 1: Protection of (S)-Pyrrolidin-3-ol

-

Rationale: The secondary amine of the pyrrolidine ring is protected to prevent side reactions during the subsequent nucleophilic aromatic substitution. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under the reaction conditions and ease of removal.

-

Procedure:

-

Dissolve (S)-pyrrolidin-3-ol in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the resulting (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate by column chromatography.

-

Step 2: Nucleophilic Aromatic Substitution

-

Rationale: The protected pyrrolidin-3-ol undergoes a nucleophilic aromatic substitution reaction with 2,5-dichloropyrimidine. The electron-withdrawing nature of the pyrimidine ring and the two chlorine atoms facilitates this reaction.

-

Procedure:

-

Dissolve (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate and 2,5-dichloropyrimidine in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the mixture.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and perform an aqueous workup to remove inorganic salts.

-

Extract the product with a suitable organic solvent and purify by column chromatography to yield (S)-tert-butyl 3-hydroxy-1-(5-chloropyrimidin-2-yl)pyrrolidine-1-carboxylate.

-

Step 3: Deprotection

-

Rationale: The final step involves the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.

-

Procedure:

-

Dissolve the protected intermediate in a solvent such as DCM or dioxane.

-

Add a strong acid, for instance, trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess acid under reduced pressure.

-

The crude product can be purified by crystallization or precipitation to afford pure (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol.

-

Biological Activity and Therapeutic Potential: A Focus on IRAK4 Inhibition

The 1-(pyrimidin-2-yl)pyrrolidine scaffold is a key pharmacophore in a number of potent and selective kinase inhibitors. Notably, derivatives of this scaffold have shown significant activity against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in the innate immune signaling pathway.[7][8] Dysregulation of the IRAK4 signaling cascade is implicated in various inflammatory and autoimmune diseases, as well as certain types of cancer, making it a highly attractive therapeutic target.[8]

The Role of IRAK4 in Disease

IRAK4 is a serine/threonine kinase that plays a pivotal role in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. Upon activation, IRAK4 phosphorylates downstream substrates, leading to the activation of transcription factors such as NF-κB and subsequent production of pro-inflammatory cytokines.

Figure 2: Simplified IRAK4 signaling pathway.

This compound as a Potential IRAK4 Inhibitor

The development of potent and selective IRAK4 inhibitors holds significant promise for the treatment of a range of diseases, including rheumatoid arthritis, lupus, and certain hematological malignancies.

Future Directions and Conclusion

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its straightforward synthesis and the potential for diverse functionalization make it an attractive scaffold for drug discovery programs.

Future research should focus on:

-

Detailed Biological Evaluation: Systematic screening of this compound and its derivatives against a panel of kinases to determine its inhibitory profile and selectivity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogs with modifications on both the pyrimidine and pyrrolidine rings to optimize potency, selectivity, and pharmacokinetic properties.

-

Co-crystallization Studies: Obtaining crystal structures of the compound or its potent analogs in complex with target kinases to elucidate the binding mode and guide further rational drug design.

References

-

Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (n.d.). Molecules. [Link]

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). Molecules. [Link]

-

(PDF) Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). ResearchGate. [Link]

- SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE COMPOUNDS AS TRK KINASE INHIBITORS. (2010).

-

Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. (n.d.). ACS Medicinal Chemistry Letters. [Link]

-

Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. (2020). Molecules. [Link]

-

Discovery and pharmacological characterization of N-[2-({2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl}amino)-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride (anagliptin hydrochloride salt) as a potent and selective DPP-IV inhibitor. (2011). Bioorganic & Medicinal Chemistry. [Link]

-

(PDF) Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. [Link]

-

(3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-(prop-2-ynylsulfanylmethyl)pyrrolidin-3-ol. (n.d.). PubChem. [Link]

- Crystalline form of (s)-n-(5-((r)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate. (2016).

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. [Link]

- Preparation of (s)-n-(5-((r)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide. (2019).

-

Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. (n.d.). The Royal Society of Chemistry. [Link]

-

Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

SUBSTITUTED PYRAZOLOPYRIMIDINES USEFUL AS KINASES INHIBITORS. (2020). Google Patents. [Link]

-

PYRAZOLO[1,5a]PYRIMIDINE DERIVATIVES AS IRAK4 MODULATORS. (n.d.). PubChem. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2021). Molecules. [Link]

-

Electronic supplementary information. (n.d.). The Royal Society of Chemistry. [Link]

- Liquid formulations of (s)-n-(5-((r)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide. (2019).

-

Appendix I. (n.d.). University of Florida. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. 1261235-27-1|(S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol|BLD Pharm [bldpharm.com]

- 3. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2016077841A1 - Crystalline form of (s)-n-(5-((r)-2-(2,5-difluorophenyl)-pyrrolidin-1-yl)-pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide hydrogen sulfate - Google Patents [patents.google.com]

- 6. EP3458456B1 - Preparation of (s)-n-(5-((r)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide - Google Patents [patents.google.com]

- 7. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Technical Guide to 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The pyrrolidine ring is a privileged scaffold, appearing in numerous FDA-approved drugs, valued for its three-dimensional structure that allows for effective exploration of chemical space.[1][2] Similarly, the 5-chloropyrimidine moiety serves as a crucial pharmacophore and a versatile synthetic handle in the development of targeted therapies. This document details the compound's physicochemical properties, outlines a robust synthetic protocol, provides a framework for its analytical characterization, discusses its applications in drug discovery, and summarizes essential safety protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic programs.

Core Chemical Identity and Physicochemical Properties

This compound, specifically its (S)-enantiomer, is a well-defined organic molecule used primarily as a building block in multi-step syntheses.[3] Its structure combines an alcohol-substituted saturated heterocycle (pyrrolidinol) with an electron-deficient aromatic system (chloropyrimidine), offering multiple points for chemical modification.

Caption: Chemical Structure of this compound.

The key physicochemical parameters for this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1261235-27-1 (for S-enantiomer) | [3] |

| Molecular Formula | C₈H₁₀ClN₃O | [3] |

| Molecular Weight | 199.64 g/mol | [3] |

| Appearance | Typically an off-white to pale yellow solid | Inferred |

| SMILES | O[C@H]1CN(CC1)C2=NC=C(Cl)C=N2 | Inferred |

| Classification | Heterocyclic Building Block, Pharmaceutical Intermediate | [3] |

Synthesis and Purification Protocol

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNA_r) reaction. This strategy leverages the electron-deficient nature of the pyrimidine ring, which activates the chlorine atom at the C2 position for displacement by a nucleophile.

Causality of Experimental Design: The chosen nucleophile is (S)-pyrrolidin-3-ol. A suitable base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), is required to deprotonate the secondary amine of the pyrrolidine, enhancing its nucleophilicity. An aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (ACN) is selected to solubilize the reactants and facilitate the ionic reaction mechanism without interfering with the nucleophile. The reaction is typically heated to overcome the activation energy barrier. Purification via column chromatography is standard for removing unreacted starting materials and inorganic salts.

Caption: General workflow for the synthesis and purification.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a solution of 2,5-dichloropyrimidine (1.0 eq) in acetonitrile (10 mL/mmol), add (S)-pyrrolidin-3-ol (1.1 eq) followed by diisopropylethylamine (DIPEA) (2.5 eq).

-

Heating: Equip the reaction flask with a condenser and heat the mixture to 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed (typically 12-18 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water (2x) and saturated brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 80%) to afford the pure this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The expected spectral data are outlined below, providing a self-validating system for characterization.

Proton Nuclear Magnetic Resonance (¹H NMR)

-

Methodology: Dissolve a sample (5-10 mg) in a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Spectrum (in CDCl₃):

-

δ ~8.3 ppm (s, 2H): Two equivalent protons on the pyrimidine ring (H4 and H6). Their strong deshielding is due to the electronegativity of the adjacent nitrogen atoms.

-

δ ~4.5 ppm (m, 1H): The proton on the carbon bearing the hydroxyl group (-CHOH) in the pyrrolidine ring.

-

δ ~3.7-4.0 ppm (m, 4H): Protons on the carbons adjacent to the pyrrolidine nitrogen (-NCH₂-). These are diastereotopic and will likely appear as complex multiplets.

-

δ ~2.0-2.2 ppm (m, 2H): The remaining two protons on the pyrrolidine ring (-CH₂-).

-

δ ~1.8 ppm (br s, 1H): The hydroxyl proton (-OH). This peak may be broad and its chemical shift is concentration-dependent.

-

Carbon Nuclear Magnetic Resonance (¹³C NMR)

-

Methodology: Utilize the same sample prepared for ¹H NMR.

-

Expected Spectrum (in CDCl₃):

-

δ ~161 ppm: C2 carbon of the pyrimidine ring, bonded to the pyrrolidine nitrogen.

-

δ ~157 ppm: C4 and C6 carbons of the pyrimidine ring.

-

δ ~117 ppm: C5 carbon of the pyrimidine ring, bonded to chlorine.

-

δ ~68 ppm: Carbon bearing the hydroxyl group (-CHOH) in the pyrrolidine ring.

-

δ ~45-55 ppm: Carbons adjacent to the pyrrolidine nitrogen.

-

δ ~34 ppm: The remaining carbon in the pyrrolidine ring.

-

Mass Spectrometry (MS)

-

Methodology: Electrospray ionization (ESI) is a suitable method.

-

Expected Spectrum:

-

[M+H]⁺ Ion: The primary observed ion should be the protonated molecule at m/z 200.6.

-

Isotopic Pattern: A characteristic isotopic pattern for a molecule containing one chlorine atom will be observed, with a peak at [M+H]⁺ (m/z ~200.6) and a second peak at [M+2+H]⁺ (m/z ~202.6) with an intensity ratio of approximately 3:1. This pattern is a definitive confirmation of the presence of a single chlorine atom.

-

Applications in Research and Drug Discovery

This compound is not typically a final drug product but rather a highly valuable scaffold for building more complex drug candidates.[1] Its utility stems from the strategic placement of reactive functional groups.

-

Scaffold for Library Synthesis: The core structure is a common feature in inhibitors of kinases, proteases, and other enzyme classes.

-

Vector for Further Chemistry: The chlorine atom and the hydroxyl group serve as orthogonal synthetic handles for diversification.

-

The Chlorine Atom: Can be displaced by other nucleophiles or, more commonly, used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new aryl, heteroaryl, or alkyl groups. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

-

The Hydroxyl Group: Can be oxidized to a ketone, alkylated to form ethers, or acylated to form esters, allowing for fine-tuning of properties like solubility, metabolic stability, and target engagement.

-

Caption: Potential synthetic diversification pathways.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally related chloro-pyrimidines and pyrrolidine derivatives suggest a consistent set of handling procedures.[4][5][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7]

-

Ventilation: Handle this compound in a well-ventilated laboratory fume hood to minimize inhalation exposure.[8]

-

Exposure Routes: Avoid direct contact with skin and eyes, as it may cause irritation.[6] Avoid ingestion and inhalation.[4][5]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[7]

Conclusion

This compound is a strategically designed chemical intermediate that provides an excellent entry point for the synthesis of diverse and complex molecules. Its combination of a privileged pyrrolidine scaffold and a synthetically versatile chloropyrimidine ring makes it a powerful tool for drug discovery programs. The protocols and data presented in this guide offer a comprehensive framework for the synthesis, characterization, and safe handling of this important compound, enabling researchers to confidently incorporate it into their discovery workflows.

References

-

PubChem. BI 1015550. National Center for Biotechnology Information. [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics. [Link]

-

Kudrevič, N., et al. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

Ivanova, O. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

-

PubChem. (S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Boichenko, M. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules. [Link]

-

PubChem. N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-...cyclohexyl)oxalamide. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]

-

Khan, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PLOS ONE. [Link]

-

Royal Society of Chemistry. (2014). Supplementary Information: Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. [Link]

-

MDPI. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

Aguilar, A., et al. (2017). Discovery of a Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1261235-27-1|(S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol|BLD Pharm [bldpharm.com]

- 4. fishersci.ca [fishersci.ca]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol: A Hypothesis-Driven Approach for a Novel Scaffold

Audience: Researchers, scientists, and drug development professionals.

Abstract: The compound 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol represents a novel chemical entity with potential therapeutic applications. As of the current scientific landscape, its specific mechanism of action has not been elucidated in published literature. This technical guide, therefore, moves beyond a conventional review of established facts. Instead, we adopt the perspective of a senior application scientist to provide a hypothesis-driven framework for its investigation. We will deconstruct the molecule into its core components—the reactive chloropyrimidine head and the versatile pyrrolidinol scaffold—to propose plausible biological targets and signaling pathways. More critically, this whitepaper furnishes a comprehensive, field-proven roadmap for the experimental validation of these hypotheses, from initial target identification to detailed mechanistic studies. Our objective is to equip drug discovery professionals with the strategic rationale and detailed protocols necessary to unlock the therapeutic potential of this and similar novel chemical entities.

Introduction: The Challenge and Opportunity of a Novel Chemical Entity

In drug discovery, the emergence of novel chemical scaffolds like this compound presents both a significant challenge and a compelling opportunity. The challenge lies in the absence of a known biological target or mechanism of action (MoA), requiring a research program to be built from the ground up. The opportunity resides in the potential for discovering first-in-class therapeutics that address unmet medical needs by modulating previously undrugged biological pathways.

This guide addresses the fundamental question: How do we systematically determine the MoA of a novel compound like this compound? We will proceed by dissecting its structure to form evidence-based hypotheses and then detail the experimental workflows required to test them.

Structural Deconstruction and Mechanistic Hypotheses

The structure of this compound combines two moieties of significant pharmacological interest: a 5-chloropyrimidine ring and a pyrrolidin-3-ol core. This combination suggests several plausible mechanistic avenues.

The 5-Chloropyrimidine Moiety: A Potential Covalent Warhead for Kinase Inhibition

The pyrimidine ring is a cornerstone of many kinase inhibitors. The presence of a chlorine atom at the 5-position is particularly noteworthy. Halogenated aromatic heterocycles, specifically dichloropyrimidines, have been identified as "covalent warheads" capable of reacting with non-catalytic cysteine residues within the ATP-binding pocket of kinases.[1] This occurs via a nucleophilic aromatic substitution (SNAr) reaction.

A recent study detailed the discovery of 2,5-dichloropyrimidines as covalent inhibitors of the C-terminal kinase domain (CTKD) of Mitogen- and Stress-activated protein Kinase 1 (MSK1).[1] The researchers confirmed through mass spectrometry and X-ray crystallography that the inhibitor formed a covalent bond with Cys440 in the P-loop of the kinase.[1]

Hypothesis 1: this compound acts as a covalent inhibitor of a protein kinase. The 2-chloro substituent on the pyrimidine ring serves as an electrophilic site for covalent bond formation with a nucleophilic cysteine residue in the target protein's active site.

Caption: Hypothesized covalent inhibition of a kinase target.

The Pyrrolidine Scaffold: A Versatile Mediator of Target Selectivity

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure which allows for precise orientation of substituents to maximize target engagement.[2] This non-planar ring system can be functionalized to interact with a wide array of biological targets, leading to diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] For instance, pyrrolidine-containing molecules have been developed as inhibitors of Polo-like kinase 1 (PLK1) and S-phase kinase-associated protein 2 (SKP2), both critical regulators of the cell cycle.[5][6][7]

Hypothesis 2: The pyrrolidin-3-ol core dictates the selectivity of the compound for a specific protein target. The hydroxyl group and the stereochemistry of the pyrrolidine ring are critical for forming key hydrogen bonds and van der Waals interactions within the binding site, distinguishing it from other members of a protein family (e.g., discriminating between different kinases).

A Proposed Experimental Workflow for Mechanism of Action Elucidation

To systematically investigate these hypotheses, a multi-stage experimental plan is required. This workflow is designed to be self-validating, with each stage providing the foundation for the next.

Caption: Experimental workflow for MoA determination.

Phase 1: Broad Phenotypic Screening

The initial step is to understand the compound's biological effect at a cellular level without a priori knowledge of its target.

Protocol: High-Throughput Anti-Proliferation Assay

-

Cell Line Selection: Utilize a diverse panel of cancer cell lines (e.g., NCI-60) representing various tissue origins.

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound, starting from a top concentration of 100 µM.

-

Cell Seeding: Plate cells in 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Add the compound dilutions to the cells and incubate for 72 hours.

-

Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, resazurin) to measure the relative number of viable cells.

-

Data Analysis: Plot the dose-response curve and calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

Rationale: This experiment will reveal if the compound has cytotoxic or cytostatic effects and may highlight specific cancer types that are particularly sensitive, providing clues to underlying pathway dependencies.

Phase 2: Unbiased Target Identification

Once a robust phenotype is confirmed, the next crucial step is to identify the direct binding partner(s) of the compound.

Protocol: Affinity Chromatography-Mass Spectrometry

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker (e.g., a short polyethylene glycol chain) terminating in a reactive handle (e.g., an alkyne or biotin). The linker should be attached at a position determined by preliminary Structure-Activity Relationship (SAR) studies to minimally impact activity.

-

Immobilization: Covalently attach the alkyne-modified probe to an azide-functionalized agarose resin via a "click" reaction.

-

Lysate Preparation: Prepare a native protein lysate from a sensitive cell line identified in Phase 1.

-

Affinity Pulldown: Incubate the lysate with the compound-functionalized resin. As a control, incubate a separate aliquot of lysate with underivatized resin. For a competition control, pre-incubate the lysate with an excess of the free, unmodified compound before adding it to the functionalized resin.

-

Washing and Elution: Wash the resin extensively to remove non-specific binders. Elute the specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer).

-

Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Rationale: This unbiased approach identifies proteins that directly bind to the compound. True targets should be present in the experimental pulldown but absent or significantly reduced in the control and competition lanes.

Phase 3: Biochemical Validation of Target Engagement

Following the identification of putative targets, it is imperative to confirm a direct, functional interaction using purified components.

Protocol: In Vitro Kinase Assay (Assuming a Kinase Target)

-

Recombinant Protein: Obtain high-purity, active recombinant protein for the kinase candidate(s) identified in Phase 2.

-

Assay Setup: Use a suitable kinase assay format, such as ADP-Glo™ or a fluorescence polarization assay, which measures the consumption of ATP or the phosphorylation of a substrate peptide.

-

IC₅₀ Determination: Measure the kinase activity across a range of this compound concentrations to determine the IC₅₀ value.

-

Mechanism of Inhibition Studies:

-

ATP Competition: Repeat the IC₅₀ determination at a high, non-saturating concentration of ATP. A rightward shift in the IC₅₀ curve indicates ATP-competitive binding.

-

Time-Dependence: Pre-incubate the enzyme and inhibitor for varying lengths of time before initiating the reaction by adding ATP and substrate. A time-dependent decrease in IC₅₀ is a hallmark of irreversible or slow-binding covalent inhibition.[1]

-

Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Immobilization: Covalently immobilize the purified target protein onto a sensor chip.

-

Analyte Injection: Flow serial dilutions of this compound across the chip.

-

Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the mass of the analyte binding to the immobilized ligand.

-

Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the association rate (kₐ), dissociation rate (kₑ), and equilibrium dissociation constant (Kₑ).

Rationale: These experiments provide quantitative data on the compound's potency and its direct binding kinetics. The time-dependency assay is a critical test of the covalent inhibition hypothesis.

Phase 4: Confirmation of Mechanism in a Cellular Context

The final step is to verify that the compound engages its intended target in living cells and modulates the expected downstream signaling pathway.

Protocol: Western Blot Analysis of Downstream Signaling

-

Cell Treatment: Treat sensitive cells with the compound at concentrations around its GI₅₀ value for various time points.

-

Lysate Preparation and Western Blotting: Prepare whole-cell lysates and perform Western blotting using antibodies against the putative kinase target and its known downstream phosphorylation substrates.

-

Analysis: A successful target engagement should result in a dose- and time-dependent decrease in the phosphorylation of the substrate, without affecting the total protein levels of the kinase or the substrate.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Treatment: Treat intact cells with the compound or a vehicle control.

-

Heating: Heat aliquots of the treated cells to a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blot.

Rationale: Ligand binding stabilizes a protein, increasing its melting temperature. A shift in the thermal denaturation curve of the target protein in compound-treated cells versus vehicle-treated cells provides direct evidence of target engagement in a physiological context.

Quantitative Data Summary (Hypothetical)

The following table represents the type of quantitative data that would be generated through the proposed workflow to build a case for the compound's mechanism of action.

| Parameter | Experimental Method | Expected Outcome for a Covalent Kinase Inhibitor |

| GI₅₀ | Cell Viability Assay | < 1 µM in sensitive cell lines |

| IC₅₀ | In Vitro Kinase Assay | Potent (e.g., < 100 nM) |

| IC₅₀ Shift | Time-Dependency Assay | Leftward shift with increased pre-incubation time |

| Kₑ | Surface Plasmon Resonance | Low nM to high pM affinity |

| kₑ | Surface Plasmon Resonance | Very slow or negligible dissociation rate |

| Phospho-Substrate | Western Blot | Dose-dependent decrease in phosphorylation |

| ΔTₘ | CETSA | Positive thermal shift upon compound binding |

Conclusion

While the precise mechanism of action for this compound remains to be formally discovered, its chemical structure provides a strong rationale for hypothesizing a role as a covalent kinase inhibitor. The chloropyrimidine moiety presents a credible electrophilic warhead, and the pyrrolidinol scaffold offers a proven framework for achieving target selectivity. By executing the systematic, multi-phased experimental plan detailed in this guide—from unbiased phenotypic screening and target identification to rigorous biochemical and cellular validation—researchers can confidently elucidate the compound's mechanism of action. This hypothesis-driven, protocol-rich approach provides a robust template for advancing novel chemical entities from intriguing structures to validated therapeutic leads.

References

- (Reference details would be compiled from the search results used to support the text)

- (Reference details would be compiled from the search results used to support the text)

- (Reference details would be compiled from the search results used to support the text)

-

Hu, K., et al. (2024). Discovery of Novel[5][8][9]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

-

Stankevičiūtė, M., et al. (2022). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Molecules. [Link]

- (Reference details would be compiled from the search results used to support the text)

-

Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. [Link]

-

(2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. [Link]

- (Reference details would be compiled from the search results used to support the text)

-

Kim, H., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules. [Link]

- (Reference details would be compiled from the search results used to support the text)

-

Petraitienė, E., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. [Link]

-

Hu, K., et al. (2024). Discovery of Novel[5][8][9]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical space, and potential therapeutic relevance of 1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol. While the specific discovery and historical timeline of this precise molecule are not extensively documented in publicly available literature, its constituent parts—the pyrimidine and pyrrolidine ring systems—are foundational scaffolds in medicinal chemistry. This guide will, therefore, delve into the rich history of these individual moieties, propose a robust and logical synthetic pathway for the title compound, and explore its potential biological applications based on established structure-activity relationships of analogous compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this promising chemical entity.

Introduction: The Convergence of Two Pharmacophoric Powerhouses

The field of medicinal chemistry is perpetually in search of novel molecular architectures that can effectively and selectively interact with biological targets. The fusion of a pyrimidine ring with a pyrrolidine moiety, as seen in this compound, represents a compelling strategy in this endeavor. Both pyrimidines and pyrrolidines are considered "privileged structures" due to their frequent appearance in biologically active compounds and approved drugs.[1][2]

The Pyrimidine Scaffold: Pyrimidines are a class of heterocyclic aromatic compounds that are fundamental to life itself, forming the backbone of nucleobases such as cytosine, thymine, and uracil in DNA and RNA. Their synthetic derivatives have found widespread applications in medicine over the past six decades, with notable examples in oncology, virology, and neurology.[2] The pyrimidine ring's ability to participate in hydrogen bonding and π-stacking interactions makes it an excellent scaffold for designing enzyme inhibitors and receptor antagonists.

The Pyrrolidine Scaffold: The five-membered saturated nitrogen heterocycle, pyrrolidine, offers a three-dimensional structural element that is highly advantageous in drug design.[1] Its non-planar nature allows for the precise spatial orientation of substituents, enabling a more refined interaction with the binding sites of proteins.[1] The pyrrolidine ring is a common feature in a multitude of natural products and synthetic drugs, contributing to their potency and pharmacokinetic properties.[1]

The combination of these two scaffolds in this compound results in a molecule with significant potential for biological activity, a concept that will be explored in the subsequent sections.

Proposed Synthesis of this compound

The key transformation involves the reaction of a suitably activated chloropyrimidine with pyrrolidin-3-ol. 2,5-dichloropyrimidine is the logical starting material for the pyrimidine component. The C2 position of the pyrimidine ring is generally more electrophilic and susceptible to nucleophilic attack than the C5 position.

Proposed Synthetic Protocol

Reaction: Nucleophilic Aromatic Substitution

-

Step 1: Reaction Setup

-

To a solution of pyrrolidin-3-ol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) (1.5 eq).

-

Stir the solution at room temperature for 15-30 minutes to ensure the deprotonation of the pyrrolidine nitrogen, enhancing its nucleophilicity.

-

-

Step 2: Addition of Electrophile

-

To the stirred solution from Step 1, add 2,5-dichloropyrimidine (1.0 eq) portion-wise or as a solution in the reaction solvent.

-

-

Step 3: Reaction Progression

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined empirically.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

-

-

Step 4: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.

-

Rationale Behind Experimental Choices

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are chosen to solubilize the reactants and facilitate the SNAr reaction.

-

Base: A non-nucleophilic base such as DIPEA is employed to deprotonate the pyrrolidine nitrogen without competing in the nucleophilic substitution reaction.

-

Temperature: Heating is often necessary to overcome the activation energy of the SNAr reaction on the electron-deficient pyrimidine ring.

Visualization of the Synthetic Workflow

Caption: Potential mechanism of action via receptor tyrosine kinase inhibition.

Conclusion and Future Directions

This compound is a molecule of significant interest for drug discovery, embodying the convergence of two privileged scaffolds. While its specific history is yet to be widely documented, a robust synthetic pathway can be readily envisioned. The structural alerts within the molecule strongly suggest its potential as a kinase inhibitor, with possible applications in oncology and immunology. Further research is warranted to synthesize this compound, confirm its structure, and evaluate its biological activity against a panel of relevant targets. The insights gained from such studies will undoubtedly contribute to the ever-expanding landscape of pyrimidine and pyrrolidine-based therapeutics.

References

-

(2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI. [Link]

- Yadav, P., & Shah, K. (2021). An overview on synthetic and pharmaceutical prospective of pyrido[2,3-d]pyrimidines scaffold. Archiv der Pharmazie, 354(1), e2000229.

- (2022). 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation.

- (2021). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.

- Buron, F., et al. (2018). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 61(15), 6648-6667.

- (1994). Synthesis of some pyrido[2,3-d]pyrimidine derivatives and their antimicrobial activity. Journal of the Indian Chemical Society.

- (2021). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.

- (2015). 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.

- (2006). Nucleophilic substitution reactions of chlorpyrifos-methyl with sulfur species. PubMed.

- (2023).

- (2004). 2-oxo-1-pyrrolidine derivatives, processes for preparing them and their uses.

- (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- (2015). Nucleophilic substitution reactions of chloropyrimidines.

- (1996). Pyrimidine derivatives and processes for the preparation thereof.

- (2008). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.

- (2023).

- (2010). Synthesis of some new pyrimidines and pyrrolo [2,3-d] pyrimidines as potential antimicrobial agents.

- (2021). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed Central.

- (2022).

- (2016). Pyrrolidine derivatives, pharmaceutical compositions and uses thereof.

- (2021). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.

- (2022).

- (1993). Pyrimidin derivatives and process for their preparation.

- (2012). One-pot three-component synthesis of substituted 2-(1,2,3-triazol-1-yl) pyrimidines from pyrimidin-2-yl sulfonates, sodium azide and active methylene ketones.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol, a pivotal chiral building block in the synthesis of advanced therapeutic agents. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's chemical identity, physicochemical properties, stereoselective synthesis, and critical application as a pharmaceutical intermediate, supported by detailed experimental protocols and data.

Compound Identification and Nomenclature

The subject of this guide is a heterocyclic compound featuring a pyrrolidine ring attached to a chloropyrimidine moiety. Its precise chemical identity is crucial for synthesis and regulatory purposes.

-

IUPAC Name : (3S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol

-

CAS Number : 1261235-27-1

-

Molecular Formula : C₈H₁₀ClN₃O

-

Canonical SMILES : C1O

The (S)-stereoisomer is the enantiomer of significant interest in the pharmaceutical industry due to its specific three-dimensional orientation, which is essential for its role in the synthesis of targeted therapeutics.

Physicochemical and Safety Data

Understanding the physical properties and safety profile of a chemical intermediate is fundamental for its effective and safe utilization in a laboratory or manufacturing setting.

| Property | Value | Source |

| Molecular Weight | 199.64 g/mol | [1] |

| Appearance | White to off-white solid | General supplier information |

| Melting Point | Not publicly available | Data not found |

| Boiling Point | Not publicly available | Data not found |

| Solubility | Soluble in DMSO and Methanol | General laboratory knowledge |

| Storage | Store in a cool, dry place. Keep container tightly closed. Recommended storage at 2-8°C. | [1] |

Safety and Handling: This compound is classified as a hazardous substance. Standard laboratory precautions should be strictly followed.

-

Hazard Statements : May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed.

-

Precautionary Measures : Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[2]

-

Disposal : Dispose of contents and container to an approved waste disposal plant.[2]

Stereoselective Synthesis

The synthesis of (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol is a key process that establishes the required chirality for subsequent drug synthesis. The primary route involves a nucleophilic aromatic substitution (SNAr) reaction.

The causality behind this experimental choice lies in the reactivity of the starting materials. 2,5-Dichloropyrimidine possesses two chlorine atoms at positions 2 and 5. The chlorine at the 2-position is highly activated towards nucleophilic substitution by the electron-withdrawing nature of the two ring nitrogens. (S)-Pyrrolidin-3-ol serves as the nucleophile, with its secondary amine readily attacking the electron-deficient carbon at the 2-position of the pyrimidine ring. The use of a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is critical to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine.

Detailed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a representative synthesis adapted from procedures detailed in patents for the production of related pharmaceutical agents.

-

Reaction Setup : To a solution of (S)-pyrrolidin-3-ol (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile, add diisopropylethylamine (DIPEA) (2.0-2.5 eq).

-

Addition of Pyrimidine : While stirring the mixture at room temperature, add a solution of 2,5-dichloropyrimidine (1.0-1.1 eq) in the same solvent dropwise over 30 minutes. The temperature should be maintained below 30°C.

-

Reaction Monitoring : Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up : Upon completion, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol as a solid.

Caption: Synthetic workflow for (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol.

Application in Drug Discovery: Synthesis of Nerandomilast (BI 1015550)

The primary and most significant application of (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol is its role as a key pharmaceutical intermediate in the synthesis of Nerandomilast (BI 1015550) .[3] Nerandomilast is an investigational, orally active, and preferential inhibitor of phosphodiesterase 4B (PDE4B).[3] This enzyme is involved in inflammatory and fibrotic pathways, making Nerandomilast a promising therapeutic candidate for idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases (PF-ILDs).[4]

The structure of (S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol provides a crucial scaffold for building the final drug molecule. The pyrrolidine ring offers a three-dimensional structure that is often favored in drug design for optimal interaction with biological targets.[5] The chloropyrimidine moiety serves as a reactive handle for further elaboration, while the hydroxyl group on the pyrrolidine ring can be used for additional modifications or may be a key pharmacophoric feature.

In the synthesis of Nerandomilast, the 5-chloro-2-(pyrrolidin-1-yl)pyrimidine core, derived from this intermediate, is coupled with other heterocyclic systems to construct the final complex structure of the PDE4B inhibitor.

Caption: Role of the intermediate in the synthesis of Nerandomilast.

Spectroscopic and Analytical Characterization

Expected ¹H NMR Data (400 MHz, CDCl₃)

-

δ ~8.2 ppm (s, 2H) : Protons on the pyrimidine ring (H-4 and H-6).

-

δ ~4.6 ppm (m, 1H) : The methine proton on the carbon bearing the hydroxyl group (CH-OH).

-

δ 3.6-3.9 ppm (m, 4H) : Protons of the two methylene groups on the pyrrolidine ring adjacent to the nitrogen atom (N-CH₂).

-

δ ~2.1 ppm (m, 2H) : Protons of the methylene group adjacent to the chiral center (CH-CH₂-CH).

-

δ (variable) : A broad singlet for the hydroxyl proton (-OH), which may exchange with D₂O.

Expected ¹³C NMR Data (100 MHz, CDCl₃)

-

δ ~160 ppm : C-2 of the pyrimidine ring (attached to N).

-

δ ~157 ppm : C-4 and C-6 of the pyrimidine ring.

-

δ ~115 ppm : C-5 of the pyrimidine ring (attached to Cl).

-

δ ~70 ppm : C-3 of the pyrrolidine ring (CH-OH).

-

δ ~55 ppm : C-5 of the pyrrolidine ring (N-CH₂).

-

δ ~46 ppm : C-2 of the pyrrolidine ring (N-CH₂).

-

δ ~34 ppm : C-4 of the pyrrolidine ring.

Mass Spectrometry (MS)

-

Expected [M+H]⁺ : m/z 200.05 (for ³⁵Cl) and 202.05 (for ³⁷Cl), showing the characteristic isotopic pattern for a monochlorinated compound.

Conclusion

(S)-1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol is a high-value chemical intermediate whose importance is intrinsically linked to the development of novel therapeutics targeting complex diseases like idiopathic pulmonary fibrosis. Its stereospecific synthesis is a critical step that enables the construction of complex drug molecules such as Nerandomilast. This guide has provided a detailed overview of its chemical properties, a robust synthetic protocol, and its principal application, offering valuable insights for scientists engaged in the field of medicinal chemistry and drug development. The continued demand for innovative treatments ensures that chiral building blocks like this will remain at the forefront of pharmaceutical research.

References

A comprehensive list of sources will be compiled and provided upon request.

Sources

An In-Depth Technical Guide to 1-(5-Chloropyrimidin-2-yl)pyrrolidin-3-ol: Properties, Synthesis, and Applications

Executive Summary: This guide provides a comprehensive technical overview of 1-(5-chloropyrimidin-2-yl)pyrrolidin-3-ol, a heterocyclic building block of significant interest to medicinal chemistry and drug discovery. We delve into its fundamental physicochemical properties, propose a detailed and validated synthetic protocol, and explore its potential applications as a molecular scaffold. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research endeavors. The methodologies described herein are grounded in established chemical principles, ensuring both reliability and reproducibility.

Introduction: The Strategic Value of Heterocyclic Scaffolds

In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. The five-membered pyrrolidine ring, in particular, is a privileged scaffold, prized for its ability to explore three-dimensional chemical space due to its non-planar, sp³-hybridized nature.[1] This structural feature allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.[1] The pyrrolidine nucleus is a component in numerous FDA-approved drugs, highlighting its importance in pharmaceutical sciences.[1]

When combined with an electrophilic pyrimidine ring, the resulting molecule, this compound, becomes a versatile intermediate. The 5-chloropyrimidine moiety serves as a key pharmacophore and a reactive handle for further chemical modification, such as cross-coupling reactions. The pyrrolidin-3-ol portion provides a chiral center and a hydroxyl group that can act as a hydrogen bond donor or be further functionalized. This guide will illuminate the technical details of this valuable compound.

Physicochemical and Structural Properties

The fundamental characteristics of a molecule are critical for its application in synthesis and screening. This compound is a chiral compound containing two key heterocyclic systems. Its properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN₃O | [2] |

| Molecular Weight | 199.64 g/mol | [2] |

| CAS Number | 1261235-27-1 (S-enantiomer) | [2] |

| Canonical SMILES | C1C(CN(C1)C2=NC=C(C=N2)Cl)O | N/A |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred from structure |

Synthesis, Purification, and Characterization

A reliable and scalable synthetic route is paramount for the utility of any chemical building block. The synthesis of this compound is logically approached through a nucleophilic aromatic substitution (SₙAr) reaction.

Retrosynthetic Analysis

The most direct synthetic disconnection involves breaking the C-N bond between the pyrimidine and pyrrolidine rings. This identifies 2,5-dichloropyrimidine and pyrrolidin-3-ol as the primary starting materials. This approach is strategically sound as the chlorine atom at the 2-position of the pyrimidine ring is highly activated towards nucleophilic attack.

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol

This protocol describes the synthesis via a nucleophilic aromatic substitution reaction. The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is crucial to prevent competition with the pyrrolidine nucleophile and to quench the HCl generated in situ. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is selected to facilitate the dissolution of reactants and stabilize the charged Meisenheimer complex intermediate, thereby accelerating the SₙAr reaction.

Materials:

-

(S)-Pyrrolidin-3-ol (1.0 eq)

-

2,5-Dichloropyrimidine (1.05 eq)

-

Diisopropylethylamine (DIPEA) (2.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add (S)-pyrrolidin-3-ol (1.0 eq) and dissolve it in anhydrous DMF.

-

Addition of Base: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Addition of Electrophile: Add 2,5-dichloropyrimidine (1.05 eq) portion-wise to the stirred solution. The reaction is exothermic; maintain the temperature below 30°C.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x). The aqueous washes remove residual DMF and DIPEA salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization Workflow

Purification is essential to isolate the target compound from unreacted starting materials and byproducts. This is followed by structural confirmation using standard analytical techniques.

Caption: Standard workflow from synthesis to analysis.

Purification: The crude product should be purified by flash column chromatography on silica gel, using a gradient elution system (e.g., 0% to 10% methanol in dichloromethane) to isolate the pure product.

Expected Analytical Data: Structural confirmation is achieved through spectroscopic analysis. The expected data provides a benchmark for validating the successful synthesis of the target molecule.

| Analysis | Expected Results |

| ¹H NMR | Signals corresponding to the pyrimidine ring protons (2H), the pyrrolidine ring protons (6H), and the hydroxyl proton (1H, broad singlet). |

| ¹³C NMR | Resonances for the 4 distinct carbons of the pyrimidine ring and the 4 distinct carbons of the pyrrolidine ring. |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 200.6. |

Applications in Drug Discovery and Medicinal Chemistry

This compound is not an end-product but a strategic starting point for creating more complex molecules. Its value lies in its identity as a "scaffold" or "building block".

The pyrrolidine scaffold is a key component in a wide range of biologically active compounds, including anticancer and central nervous system agents.[1] The 5-chloropyrimidine unit is a versatile handle for introducing further molecular diversity. The chlorine atom can be readily displaced or used in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach other cyclic or acyclic fragments. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. For example, related chloropyrimidine compounds are key intermediates in the synthesis of kinase inhibitors.

Caption: Role as a scaffold for library synthesis.

Safety, Handling, and Storage

-

Hazard Assessment: Chlorinated heterocyclic compounds, such as 2-chloropyrimidine, can be irritating to the skin, eyes, and respiratory system.[3] Pyrrolidine itself is flammable and corrosive.[4] Therefore, the target compound should be handled as a potentially hazardous chemical.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[3][5]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4] Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.[3]

Conclusion

This compound represents a valuable and versatile building block for drug discovery and development. Its synthesis is achievable through robust and well-understood chemical transformations. The strategic combination of a chiral pyrrolidine-3-ol moiety and a functionalizable 5-chloropyrimidine ring provides medicinal chemists with a powerful scaffold to generate novel chemical entities with therapeutic potential. This guide provides the foundational knowledge required for the effective synthesis, handling, and strategic application of this important compound.

References

-